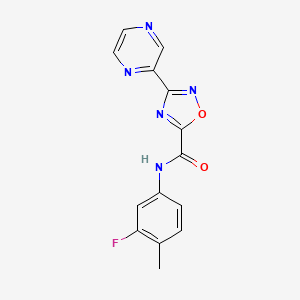

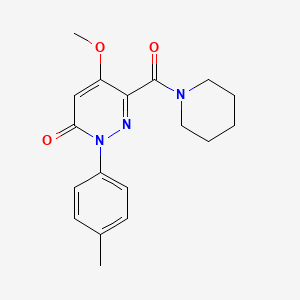

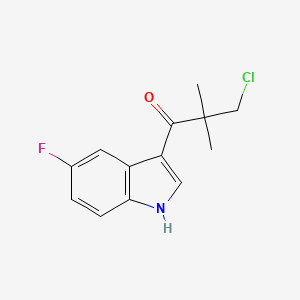

N-(3-fluoro-4-methylphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(3-fluoro-4-methylphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide and related compounds involves multiple steps, including the formation of 1,3,4-oxadiazole rings and subsequent functionalization. For instance, the synthesis of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives is described, which involves the creation of the oxadiazole ring and its integration into a larger molecular framework . Similarly, the synthesis of N-alkyl-3-(4'-deoxy-4'-fluoro-β-L-arabinopyranosyl)-1,2,4-oxadiazole-5-carboxamides includes the selective fluorination of the sugar moiety, showcasing the versatility of oxadiazole synthesis .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of a pyrazole derivative was determined, revealing a dihedral angle between the pyrazole and thiophene rings, indicating a twisted conformation . Additionally, the structure of a pyrazoline derivative was found to have a flat-envelope conformation with the phenyl ring oriented almost perpendicular to the heterocycle . These studies provide insights into the conformational preferences of similar molecular frameworks.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their molecular structure. For instance, the carbonyl oxygen in a pyrazoline derivative exhibits partial anionic character due to pi density transfer, which facilitates intermolecular hydrogen bonding . This reactivity is crucial for the biological activity of these compounds, as it can affect their interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as thermal stability and solubility, are important for their potential application as pharmaceuticals. The pyrazole derivative mentioned earlier was found to be thermally stable up to 190°C . Moreover, the study of solvent effects on structural parameters can provide valuable information for optimizing drug formulation .

Biological Activity

The biological activity of these compounds is a key aspect of their analysis. The antimycobacterial activity of the N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives against Mycobacterium tuberculosis is highlighted, with some derivatives showing promising activity and low toxicity . Additionally, the inhibition of cancer cell proliferation by a pyrazolo[1,5-a]pyrimidine derivative indicates the potential for anticancer applications .

科学的研究の応用

Synthesis and Characterization

- N-(3-fluoro-4-methylphenyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is synthesized and characterized for use in scientific research. For example, a study by McLaughlin et al. (2016) involved the synthesis and analytical characterization of a related compound, highlighting the importance of accurate identification and characterization in research chemical synthesis (McLaughlin et al., 2016).

Insecticidal Applications

- This compound has been explored for its potential insecticidal activities. Qi et al. (2014) synthesized a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings, indicating that some derivatives exhibited good insecticidal activities (Qi et al., 2014).

Antimycobacterial Activity

- There is interest in the antimycobacterial properties of compounds related to this compound. Zítko et al. (2015) synthesized and evaluated N-phenylpyrazine-2-carboxamides, showing significant anti-mycobacterial activities (Zítko et al., 2015).

Antitubercular and Antibacterial Activities

- Research has been conducted on related compounds for antitubercular and antibacterial properties. For example, Bodige et al. (2020) synthesized N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives, showing promising antitubercular and antibacterial activities (Bodige et al., 2020).

Chemical Research and Development

- In the field of chemical research and development, this compound and its derivatives are of interest. For example, Li et al. (2010) investigated the solvothermal interconversions of pyrazinyl substituted azole derivatives, demonstrating the relevance of these compounds in chemical research (Li et al., 2010).

Antiviral Research

- Compounds related to this compound have also been studied for their antiviral properties. For instance, Flefel et al. (2012) synthesized derivatives and tested them for anti-avian influenza virus activity, showing promising results (Flefel et al., 2012).

特性

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN5O2/c1-8-2-3-9(6-10(8)15)18-13(21)14-19-12(20-22-14)11-7-16-4-5-17-11/h2-7H,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZOPZOEMZWBBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazole-4-carboxylate](/img/structure/B3013001.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013004.png)

![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3013006.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B3013010.png)

![4-[4-(2-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]morpholine](/img/structure/B3013012.png)

![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3013014.png)